Ethyl 5-bromo-1H-indazole-3-carboxylate
Overview
Description
Ethyl 5-bromo-1H-indazole-3-carboxylate is a heterocyclic aromatic organic compound . It’s mainly used as a raw material in chemical synthesis for the preparation of other compounds . Its derivative can be used as a protein kinase inhibitor, which can be used for the treatment and prevention of diseases .
Molecular Structure Analysis
The molecular formula of Ethyl 5-bromo-1H-indazole-3-carboxylate is C10H9BrN2O2 . The InChI code is 1S/C10H9BrN2O2/c1-2-15-10(14)6-3-4-8-7(5-6)9(11)13-12-8/h3-5H,2H2,1H3,(H,12,13) .Physical And Chemical Properties Analysis
The molecular weight of Ethyl 5-bromo-1H-indazole-3-carboxylate is 269.10 . It’s a solid at room temperature . The density is 1.6±0.1 g/cm3, and the boiling point is 406.4±25.0 °C at 760 mmHg .Scientific Research Applications
Overview of Indazole Derivatives and Their Therapeutic Applications
Indazole derivatives, including Ethyl 5-bromo-1H-indazole-3-carboxylate, are recognized for their wide range of biological activities, which have spurred interest in developing novel therapeutic agents based on the indazole scaffold. Research highlights the pharmacological significance of indazole derivatives, showing promising anticancer and anti-inflammatory activities. These derivatives have also found applications in treating disorders involving protein kinases and neurodegeneration. The compounds with a defined mechanism of action offer new molecules with significant biological and therapeutic properties (Denya, Malan, & Joubert, 2018).
Chemistry and Biology of Indazoles
Indazoles, including Ethyl 5-bromo-1H-indazole-3-carboxylate, play a crucial role in the synthesis of drugs due to their antibacterial, anticancer, antioxidants, anti-inflammatory, antidiabetic, antiviral, antiproliferative, antituberculosis, antispermetogenic activity, and antipsychotic properties. These compounds are pivotal in the development of new drugs, showcasing the versatility and importance of indazoles in medicinal chemistry and pharmaceutical applications (Ali, Dar, Pradhan, & Farooqui, 2013).
Synthesis and Applications of Triazole Derivatives
Research on triazole derivatives, related to the broader family of indazoles, indicates a broad range of biological activities including anti-inflammatory, antimicrobial, antimycobacterial, antitumoral, and antiviral properties. These findings underscore the critical role of such heterocyclic compounds in developing new drugs for various diseases. Triazole derivatives have been explored for their potential uses against several neglected diseases, highlighting the ongoing need for novel therapeutic agents (Ferreira et al., 2013).
Safety And Hazards
Future Directions
Indazole, the core structure of Ethyl 5-bromo-1H-indazole-3-carboxylate, has various biological activities, including anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities . Therefore, the medicinal properties of indazole and its derivatives are expected to be explored in the future for the treatment of various pathological conditions .
properties
IUPAC Name |
ethyl 5-bromo-1H-indazole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O2/c1-2-15-10(14)9-7-5-6(11)3-4-8(7)12-13-9/h3-5H,2H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKVWLGFTRAWGAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NNC2=C1C=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30506969 | |
Record name | Ethyl 5-bromo-1H-indazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30506969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-bromo-1H-indazole-3-carboxylate | |
CAS RN |
1081-04-5 | |
Record name | Ethyl 5-bromo-1H-indazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30506969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 5-bromo-2H-indazole-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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